1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one
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Overview
Description
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a cyclopropyl group. The presence of these functional groups contributes to its potential as a therapeutic agent, particularly in the treatment of various cancers and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Cyclopropyl Group: The cyclopropyl group is typically introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids for nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.
Biology: It has been used in biological assays to investigate its effects on cellular processes and signaling pathways.
Medicine: The compound shows promise as a therapeutic agent, particularly in the treatment of cancers and inflammatory diseases due to its ability to inhibit specific kinases and signaling pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Takinib: A known TAK1 inhibitor with a similar imidazo[1,2-b]pyridazine core.
AZD5153: A bivalent bromodomain and extraterminal inhibitor with structural similarities.
Uniqueness
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit multiple kinases and signaling pathways with high potency makes it a valuable candidate for therapeutic development.
Properties
Molecular Formula |
C21H30N4O2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylethanone |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)17-13-25-18(22-17)6-7-19(23-25)27-14-16-8-10-24(11-9-16)20(26)12-15-4-5-15/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3 |
InChI Key |
AGWGQHHLDQDJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4CC4 |
Origin of Product |
United States |
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